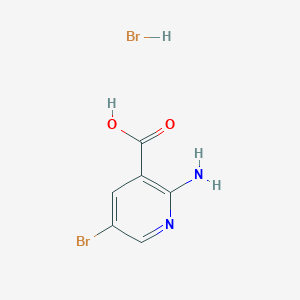

2-Amino-5-bromonicotinic acid hydrobromide

Description

Properties

IUPAC Name |

2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2.BrH/c7-3-1-4(6(10)11)5(8)9-2-3;/h1-2H,(H2,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVXDRLDHLVGDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722178 | |

| Record name | 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52963-33-4 | |

| Record name | 2-Amino-5-bromopyridine-3-carboxylic acid--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: 2-Amino-5-bromonicotinic Acid Hydrobromide: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromonicotinic acid is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules.[1] Its structural motifs are integral to the development of novel therapeutic agents, including potent tyrosine kinase inhibitors for cancer therapy.[1] This guide provides a detailed technical overview of the synthesis of 2-Amino-5-bromonicotinic acid and its subsequent conversion to the hydrobromide salt, a form often preferred for its stability and handling properties. We delve into the rationale behind the synthetic strategy, offer a robust, step-by-step protocol, and present a multi-faceted characterization workflow to ensure the compound's identity, purity, and structural integrity.

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinic Acid

Substituted nicotinic acids are a cornerstone in drug discovery, prized for their ability to be incorporated into complex molecular architectures that can interact with various biological targets.[2] The strategic placement of an amino group at the 2-position and a bromine atom at the 5-position of the pyridine ring endows 2-Amino-5-bromonicotinic acid with unique chemical reactivity. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to build molecular complexity. The adjacent amino and carboxylic acid groups offer sites for amidation, esterification, and the formation of heterocyclic ring systems. This trifecta of functional groups makes it an invaluable intermediate for constructing libraries of compounds for high-throughput screening and lead optimization in drug development programs.

Synthesis Strategy: Direct Electrophilic Bromination

The most direct and efficient route to 2-Amino-5-bromonicotinic acid is the electrophilic aromatic substitution of the parent compound, 2-aminonicotinic acid.[1]

Causality Behind the Experimental Choice:

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the strongly activating amino (-NH₂) group at the C2 position significantly enhances the electron density of the ring, particularly at the ortho (C3) and para (C5) positions. The carboxylic acid (-COOH) group at C3 is a deactivating group. The regiochemical outcome is therefore governed by the powerful directing effect of the amino group, favoring substitution at the C5 position, which is para to the amine and sterically accessible.

The overall synthetic workflow is a two-step process: first, the bromination of the free base, followed by its conversion to the hydrobromide salt.

Caption: Synthetic workflow for 2-Amino-5-bromonicotinic acid hydrobromide.

Experimental Protocol: Synthesis of 2-Amino-5-bromonicotinic Acid

-

Reagents and Equipment:

-

2-Aminonicotinic acid

-

Glacial acetic acid

-

Bromine (Br₂)

-

Sodium bisulfite solution (aqueous)

-

Magnetic stirrer with heating plate, round-bottom flask, dropping funnel, condenser

-

Standard filtration apparatus (Büchner funnel, filter flask)

-

-

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 2-aminonicotinic acid and glacial acetic acid. Stir the suspension at room temperature until a homogenous mixture is achieved.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirring reaction mixture over 30-60 minutes. An exotherm may be observed; maintain the reaction temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker of ice water. A precipitate will form. Quench any remaining bromine by slowly adding a saturated solution of sodium bisulfite until the orange/brown color disappears.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the product, a pale yellow powder, under vacuum to a constant weight.[3][4]

-

Experimental Protocol: Conversion to Hydrobromide Salt

-

Procedure:

-

Dissolution: Suspend the synthesized 2-Amino-5-bromonicotinic acid in a suitable solvent such as ethanol or isopropanol.

-

Acidification: To this suspension, add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent (ethanol or isopropanol) and then with diethyl ether. Dry the final product under vacuum.

-

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Amino-5-bromonicotinic acid hydrobromide. The combination of spectroscopic and analytical techniques provides a self-validating system, ensuring the material meets the standards required for subsequent research and development.

Caption: Workflow for the analytical characterization of the final product.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O₂ | [3][5][6] |

| Molecular Weight | 217.02 g/mol | [3][5][6][7] |

| Appearance | Pale yellow powder | [3][4] |

| CAS Number | 52833-94-0 | [3][5][6][7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For the hydrobromide salt in a solvent like DMSO-d₆, one would expect exchangeable protons from the amine, carboxylic acid, and ammonium hydrobromide to appear as broad signals.

-

¹H NMR (DMSO-d₆, 400 MHz): The aromatic region will show two distinct signals for the two non-equivalent protons on the pyridine ring. The proton at C6 will appear as a doublet, and the proton at C4 will appear as another doublet, with coupling constants typical for meta-coupling in a pyridine ring.

-

¹³C NMR (DMSO-d₆, 100 MHz): Six distinct carbon signals are expected, corresponding to the six carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups.

| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic C-H | ~8.5 | Doublet | H-6 |

| Aromatic C-H | ~8.1 | Doublet | H-4 |

| Amine/Ammonium | Broad | Singlet | -NH₂ / -NH₃⁺ |

| Carboxylic Acid | Very Broad | Singlet | -COOH |

| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~168 | C=O |

| Aromatic C-N | ~155 | C2 |

| Aromatic C-H | ~150 | C6 |

| Aromatic C-H | ~145 | C4 |

| Aromatic C-COOH | ~125 | C3 |

| Aromatic C-Br | ~110 | C5 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[8]

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| N-H (Amine/Ammonium) | 3400 - 3200 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 | Stretching |

| C=C, C=N (Aromatic Ring) | 1620 - 1450 | Stretching |

| C-Br | 700 - 500 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

| Analysis | Expected Result |

| Technique | Electrospray Ionization (ESI-MS) |

| [M+H]⁺ (for C₆H₅⁷⁹BrN₂O₂) | m/z 216.96 |

| [M+H]⁺ (for C₆H₅⁸¹BrN₂O₂) | m/z 218.96 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.[9]

| Parameter | Typical Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid |

| Detection | UV at 254 nm |

| Expected Result | A single major peak with >97% purity |

Safety and Handling

-

Hazard Identification: 2-Amino-5-bromonicotinic acid is classified as an irritant. It causes skin and serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Always handle this compound in a fume hood wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reagent Hazards: Bromine is highly toxic, corrosive, and a strong oxidizing agent. Hydrobromic acid is highly corrosive. Handle these reagents with extreme care according to established safety protocols.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis and comprehensive characterization of 2-Amino-5-bromonicotinic acid hydrobromide. The direct bromination of 2-aminonicotinic acid provides an efficient entry point to this valuable synthetic intermediate. The rigorous analytical workflow presented ensures a self-validating process, yielding a compound of high purity and confirmed identity, ready for application in medicinal chemistry and drug discovery pipelines. The strategic utility of this molecule as a versatile building block continues to make it a compound of high interest to the scientific community.

References

-

Pancechowska-Ksepko, D., Sawlewicz, J., Foks, H., & Manowska, W. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Pol J Pharmacol Pharm, 27(6), 637-40. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 8(1), 443-449. Available at: [Link]

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

Wuhan Chemwish Technology Co., Ltd. (n.d.). 2-Amino-5-bromonicotinic acid CAS NO.52833-94-0. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (1999). Bromination Reactions in the Belousov-Zhabotinsky System. Retrieved from [Link]

-

National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

-

ResearchGate. (2025). Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-bromocarboxylic acids and derivatives. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Bulgarian Chemical Communications. (n.d.). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

Radboud Repository. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Discovery and Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Retrieved from [Link]

Sources

- 1. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-bromonicotinic acid, CasNo.52833-94-0 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 2-Amino-5-bromonicotinic acid (CAS No: 52833-94-0), a key intermediate in modern pharmaceutical synthesis. As a substituted pyridine derivative, its unique electronic and structural characteristics make it a valuable building block for developing novel therapeutics, particularly in oncology. Understanding its core properties is paramount for optimizing reaction conditions, ensuring purity, and predicting its behavior in biological systems.

This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing standardized, self-validating experimental protocols for their determination.

Molecular Identity and Structure

2-Amino-5-bromonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid at the 3-position, and a bromine atom at the 5-position. This arrangement of functional groups dictates its chemical reactivity and physical behavior.

The structural formula and key identifiers are summarized below:

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-bromopyridine-3-carboxylic acid | [1] |

| CAS Number | 52833-94-0 | [1][2] |

| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |

| Molecular Weight | 217.02 g/mol | [1][2][3] |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)Br | [1] |

| InChIKey | IEPDTLRHISNBLB-UHFFFAOYSA-N | [1] |

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom on the pyridine ring creates a molecule with distinct regions of electron density, influencing its reactivity, acidity, and intermolecular interactions.

Caption: 2D structure of 2-Amino-5-bromonicotinic acid with key functional groups.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-5-bromonicotinic acid. These values are critical for researchers in designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Notes | Source |

| Appearance | Pale yellow powder | Visually confirmed | [2] |

| Purity | ≥95% - ≥97% | Varies by supplier | [2][4] |

| pKa | 2.55 ± 0.10 | Predicted value | [5] |

| LogP | 1.1245 | Computed | [4] |

| Topological Polar Surface Area (TPSA) | 76.2 Ų | Computed | [1][4] |

| Hydrogen Bond Donors | 2 | Computed | [4] |

| Hydrogen Bond Acceptors | 3 | Computed | [4] |

| Rotatable Bonds | 1 | Computed | [4] |

| Storage | Store at room temperature, under inert gas (nitrogen or Argon) at 2–8 °C, protected from light. | Varies by supplier; inert atmosphere and cool, dark conditions are recommended for long-term stability. | [4][5][6][7] |

Synthesis and Reactivity

2-Amino-5-bromonicotinic acid serves as a versatile intermediate, primarily due to its three reactive sites: the carboxylic acid, the amino group, and the C-Br bond.

Synthetic Route Overview

The compound is typically prepared via the direct bromination of 2-aminonicotinic acid.[8] This electrophilic aromatic substitution is directed by the activating amino group, leading to substitution at the C5 position.

Caption: General synthesis workflow for 2-Amino-5-bromonicotinic acid.

Key Reactivity Insights

-

Carboxylic Acid Group: Can be readily converted to esters, amides, or acid chlorides, allowing for the introduction of diverse side chains.[9]

-

Amino Group: Functions as a nucleophile and can undergo acylation, alkylation, or diazotization reactions.

-

Carbon-Bromine Bond: The bromine atom is strategically positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[10] This is a cornerstone of its utility, enabling the facile introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity, which is crucial for developing kinase inhibitors and other targeted therapies.[8][10]

Experimental Protocols for Property Determination

To ensure scientific integrity, the following sections detail standardized protocols for determining the key physicochemical properties.

Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range suggests the presence of impurities which disrupt the crystal lattice.

Methodology (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry 2-Amino-5-bromonicotinic acid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is reported as onset-completion.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility Assessment

Causality: Solubility in various solvents is critical for choosing appropriate reaction and purification media, as well as for formulation development in drug discovery. The presence of both a polar carboxylic acid/amino group and a less polar brominated aromatic ring suggests a nuanced solubility profile.

Methodology (Thermodynamic Solubility):

-

Solvent Selection: Prepare vials containing a range of solvents (e.g., water, DMSO, DMF, ethanol, methanol, ethyl acetate).

-

Sample Addition: Add an excess amount of 2-Amino-5-bromonicotinic acid to each vial to create a saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique such as HPLC-UV.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Spectroscopic Analysis

Spectroscopic data provides irrefutable confirmation of the molecular structure.

¹H NMR Spectroscopy:

-

Purpose: To identify the number and environment of protons in the molecule.

-

Expected Signals:

-

Two aromatic protons on the pyridine ring, appearing as distinct signals due to their different electronic environments.

-

A broad signal for the amino (-NH₂) protons, which is exchangeable with D₂O.

-

A broad signal for the carboxylic acid (-COOH) proton, also exchangeable with D₂O.

-

-

Protocol:

-

Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).

-

Add a small amount of a reference standard (e.g., TMS).

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Infrared (IR) Spectroscopy:

-

Purpose: To identify the presence of key functional groups.

-

Expected Absorptions:

-

N-H stretching vibrations (from the amino group) around 3300-3500 cm⁻¹.

-

A broad O-H stretch (from the carboxylic acid) from 2500-3300 cm⁻¹.

-

C=O stretching (from the carboxylic acid) around 1680-1710 cm⁻¹.

-

C=C and C=N stretching in the aromatic region (1400-1600 cm⁻¹).

-

-

Protocol (ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure using the anvil.

-

Collect the sample spectrum.

-

Safety and Handling

2-Amino-5-bromonicotinic acid must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation). Some suppliers also indicate potential for acute toxicity if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

-

Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from light.[6] Incompatible with strong oxidizing agents, strong acids, and strong bases.[6]

Caption: Key safety and handling protocols for 2-Amino-5-bromonicotinic acid.

Conclusion

2-Amino-5-bromonicotinic acid is a high-value chemical intermediate whose physicochemical properties are integral to its successful application in pharmaceutical R&D. Its defined structure, predictable reactivity at multiple sites, and well-characterized safety profile make it an essential tool for medicinal chemists. The protocols and data presented in this guide provide the authoritative grounding necessary for its effective use in the synthesis of next-generation therapeutics.

References

-

2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-5-bromonicotinic acid CAS#: 52833-94-0 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]

- 8. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 9. 2-AMINO-5-BROMONICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Amino-5-bromonicotinic Acid Hydrobromide (CAS No. 52963-33-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-bromonicotinic acid hydrobromide, a key building block in modern medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into its significant applications in the development of novel therapeutics, supported by detailed experimental protocols and safety information. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Chemical Identity and Physicochemical Properties

2-Amino-5-bromonicotinic acid hydrobromide is the hydrobromide salt of 2-amino-5-bromonicotinic acid. The presence of the hydrobromide salt often improves the compound's stability and handling characteristics compared to the free base.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 52963-33-4 | [1][2][3] |

| Molecular Formula | C₆H₆Br₂N₂O₂ | [1][2] |

| Molecular Weight | 297.93 g/mol | [1][2] |

| IUPAC Name | 2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide | [2] |

| Synonyms | 2-Amino-5-bromopyridine-3-carboxylic acid hydrobromide | [4] |

| Appearance | Not available | |

| Solubility | Not available | |

| Melting Point | Not available | |

| Purity | ≥95% | [1][4] |

Synthesis and Mechanism

The synthesis of 2-amino-5-bromonicotinic acid and its subsequent conversion to the hydrobromide salt is a critical process for its application in pharmaceutical development. A common synthetic pathway involves the bromination of a protected 2-aminonicotinic acid derivative, followed by deprotection and salt formation.

A plausible synthetic route, based on related transformations, involves the direct bromination of 2-aminonicotinic acid. The amino group at the 2-position and the carboxylic acid at the 3-position are both electron-donating and directing groups, while the pyridine nitrogen is deactivating. The interplay of these electronic effects directs the bromination to the 5-position. The formation of the hydrobromide salt is then achieved by treating the free base with hydrobromic acid.

A patent for the production of related 2-amino-5-halogenopyridines describes a method involving the reaction of a 2-acylaminopyridine with bromine, which results in the formation of a 2-acylamino-5-bromopyridine. This intermediate can then be hydrolyzed under acidic conditions to yield the desired 2-amino-5-bromopyridine. During this process, hydrobromide salts can be formed.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-Amino-5-bromonicotinic acid hydrobromide.

Experimental Protocol: Synthesis of 2-Amino-5-bromonicotinic Acid

While a specific protocol for the hydrobromide salt is not detailed in the available literature, a general procedure for the bromination of a related compound, 2-aminopyridine, can be adapted. It is crucial to note that this is a generalized procedure and requires optimization for safety and yield.

-

Protection of the Amino Group (Optional but Recommended): The amino group of 2-aminonicotinic acid can be protected, for instance, by acetylation with acetic anhydride, to prevent side reactions.

-

Bromination: The protected 2-aminonicotinic acid is dissolved in a suitable solvent, such as glacial acetic acid. A solution of bromine in acetic acid is then added dropwise at a controlled temperature, typically with cooling to prevent overheating.

-

Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Deprotection: Upon completion, the reaction mixture is poured into water, and the product is neutralized. If a protecting group was used, it is removed by acidic or basic hydrolysis.

-

Purification: The crude 2-amino-5-bromonicotinic acid is purified by recrystallization from an appropriate solvent.

Experimental Protocol: Formation of the Hydrobromide Salt

-

Dissolution: The purified 2-amino-5-bromonicotinic acid is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

Acidification: A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise to the solution of the free base with stirring.

-

Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The precipitate is collected by filtration, washed with a cold solvent to remove any excess acid, and then dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

2-Amino-5-bromonicotinic acid hydrobromide is a valuable building block in the synthesis of a wide range of biologically active molecules. The presence of three key functional groups—the amino group, the carboxylic acid, and the bromine atom—on a pyridine scaffold provides medicinal chemists with multiple points for diversification and structure-activity relationship (SAR) studies.

The bromine atom is particularly useful as it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino and carboxylic acid moieties can be readily derivatized to form amides, esters, and other functional groups, further expanding the chemical space that can be explored.

Literature reports indicate that 2-amino-5-bromonicotinic acid can be used to prepare 6-pyrazole-substituted quinazoline compounds. These derivatives have shown significant tyrosine kinase inhibitory activity and potent inhibitory effects against human breast cancer and lung adenocarcinoma cells.

Diagram 2: Reactivity and Derivatization

Caption: Key reaction sites on 2-Amino-5-bromonicotinic acid hydrobromide.

Safety and Handling

The hydrobromide salt of 2-amino-5-bromonicotinic acid is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | Precautionary Statement(s) | Source |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [5] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 | [5] |

Handling and Storage:

-

Personal Protective Equipment: Wear protective gloves, protective clothing, eye protection, and face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

2-Amino-5-bromonicotinic acid hydrobromide (CAS No. 52963-33-4) is a pivotal chemical intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its trifunctional nature allows for a high degree of molecular diversity, making it an invaluable tool for lead optimization and the development of novel drug candidates. This guide has provided a detailed overview of its properties, synthesis, applications, and safety, serving as a foundational resource for scientists and researchers in the field. Adherence to proper handling and safety protocols is paramount when working with this compound.

References

-

Lianhe Aigen Pharma Co., Ltd. (n.d.). 2-amino-5-bromopyridine-3-carboxylic acid;hydrobromide. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). US5453512A - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid, with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building block in medicinal chemistry. Understanding its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Below is the chemical structure of 2-Amino-5-bromonicotinic acid:

Caption: Chemical structure of 2-Amino-5-bromonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-Amino-5-bromonicotinic acid are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring, the protons of the amino group, and the proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | Doublet (d) | ~2.5 |

| H-6 | 8.3 - 8.5 | Doublet (d) | ~2.5 |

| -NH₂ | 5.0 - 7.0 | Broad Singlet (br s) | - |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Causality behind Predictions:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine at C-5 will have a moderate deshielding effect on the adjacent protons. The carboxylic acid group at C-3 will strongly deshield the adjacent H-4. The amino group at C-2 is electron-donating, which would typically shield adjacent protons, but its effect is counteracted by the other substituents. The expected coupling between H-4 and H-6 is a small meta-coupling.

-

Amino (-NH₂) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad signals. Their chemical shifts can vary significantly with the solvent, concentration, and temperature due to hydrogen bonding.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-3 | 110 - 115 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| -COOH | 165 - 170 |

Causality behind Predictions:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The amino group at C-2 will cause some shielding, while the bromine at C-5 will deshield C-6.

-

C-3: This carbon is attached to the carboxylic acid group and is expected to be in the typical range for aromatic carbons bearing a carboxyl substituent.

-

C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and the bromine atom.

-

C-5: The carbon directly bonded to the bromine atom will experience a moderate shielding effect (the "heavy atom effect").

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the typical downfield region for such functional groups.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromonicotinic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromonicotinic acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Amino) | 3500 - 3300 | Medium, Two Bands |

| C-H (Aromatic) | 3100 - 3000 | Weak to Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C and C=N (Aromatic Ring) | 1620 - 1450 | Medium to Strong |

| C-N | 1350 - 1250 | Medium |

| C-Br | 700 - 500 | Medium to Strong |

Causality behind Predictions:

-

O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is due to strong hydrogen bonding.[4][6] The amino group is expected to show two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations.[7]

-

C=O Stretching: The carbonyl group of the carboxylic acid will give a strong absorption band in the characteristic region. Its exact position can be influenced by hydrogen bonding.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1450 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment (or the ATR crystal). Then, place the sample in the beam path and record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-Amino-5-bromonicotinic acid:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the isotope ⁷⁹Br (at m/z 216) and one for ⁸¹Br (at m/z 218).

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 199 and 201.[8]

-

Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway, resulting in peaks at m/z 171 and 173.[8]

-

Decarboxylation (Loss of CO₂): Loss of carbon dioxide from the molecular ion would give peaks at m/z 172 and 174.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-bromonicotinic acid

| m/z (for ⁷⁹Br/⁸¹Br) | Fragment |

| 216/218 | [M]⁺ |

| 199/201 | [M - OH]⁺ |

| 171/173 | [M - COOH]⁺ |

| 172/174 | [M - CO₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound. For this compound, LC-MS with electrospray ionization (ESI) would be a suitable method.

-

Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2-Amino-5-bromonicotinic acid. By understanding the expected NMR, IR, and MS data and the principles behind them, researchers and drug development professionals can more confidently identify and utilize this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3258.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB Database. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Physicochemical Characterization and Predicted Solubility Behavior

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-bromonicotinic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromonicotinic acid (CAS: 52833-94-0), a key intermediate in pharmaceutical synthesis.[1] Understanding the solubility of this compound is a critical prerequisite for its effective use in research and development, directly impacting reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven methodologies for researchers, scientists, and drug development professionals.

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. 2-Amino-5-bromonicotinic acid is a substituted pyridine ring, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This amphoteric nature is a primary determinant of its solubility, particularly in aqueous media of varying pH.

Key computed and physical properties are summarized below, providing a foundation for predicting its behavior in different solvent systems.[2][3]

| Property | Value | Source | Significance for Solubility |

| Molecular Formula | C₆H₅BrN₂O₂ | [2][4] | Provides the elemental composition. |

| Molecular Weight | 217.02 g/mol | [2][3][4] | Influences the mass-to-volume ratio in solution. |

| Appearance | Pale yellow powder | [4][5] | Physical state at standard conditions. |

| LogP (octanol-water) | 1.1245 | [2] | Indicates a slight preference for lipophilic environments but suggests some aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [2] | Suggests good potential for forming hydrogen bonds, which is favorable for solubility in polar solvents. |

| Hydrogen Bond Donors | 2 | [2] | The -NH₂ and -COOH groups can donate protons for hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | [2] | The nitrogen atoms and oxygen atoms can accept protons for hydrogen bonds. |

Based on these properties, 2-Amino-5-bromonicotinic acid is expected to exhibit limited solubility in non-polar (aprotic) solvents and greater solubility in polar solvents, especially those capable of hydrogen bonding. Its amphoteric character implies that solubility in aqueous solutions will be highly pH-dependent, with minimum solubility near its isoelectric point and increased solubility in acidic or alkaline conditions due to salt formation.

Principles of Solvent Selection for Solubility Analysis

The fundamental principle of "like dissolves like" governs solubility. The dissolution of a crystalline solid like 2-Amino-5-bromonicotinic acid involves overcoming the crystal lattice energy and establishing new, favorable interactions between the solute and solvent molecules.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[6] They are expected to effectively solvate the amino and carboxylic acid functional groups of the target molecule, making them promising candidates for achieving significant solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dielectric constants and can accept hydrogen bonds but cannot donate them.[6] Solvents like DMSO are powerful solubilizing agents for a wide range of compounds and are expected to be effective for 2-Amino-5-bromonicotinic acid.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capability.[6] They are unlikely to overcome the crystal lattice energy of the polar, crystalline solute, resulting in poor solubility.

The following diagram illustrates the logical relationship between solvent class and expected solubility for a polar, hydrogen-bonding compound.

Caption: Predicted solubility based on solvent-solute interactions.

Illustrative Solubility Data

While specific, publicly available quantitative solubility data for 2-Amino-5-bromonicotinic acid is limited, the following table provides an illustrative summary of expected qualitative solubility based on its physicochemical properties. Researchers should use this as a starting point and determine quantitative values experimentally.

| Solvent Class | Solvent | Dielectric Constant (approx.)[6] | Boiling Point (°C)[8] | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | 80.1 | 100.0 | Sparingly Soluble (pH dependent) | Strong H-bonding, but self-association may limit solubility at neutral pH. |

| Methanol | 32.7 | 64.7 | Soluble | Strong H-bonding and moderate polarity. | |

| Ethanol | 24.6 | 78.3 | Moderately Soluble | Good H-bonding, but lower polarity than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.0 | 189.0 | Very Soluble | High polarity and strong H-bond acceptor.[7] |

| N,N-Dimethylformamide (DMF) | 36.7 | 153.0 | Soluble | High polarity and effective H-bond acceptor. | |

| Acetonitrile | 37.5 | 81.6 | Sparingly Soluble | Polar, but a weaker H-bond acceptor than DMSO or DMF. | |

| Non-Polar | Toluene | 2.38 | 110.6 | Insoluble | Mismatch in polarity and lack of H-bonding. |

| n-Hexane | 1.88 | 68.7 | Insoluble | Mismatch in polarity and lack of H-bonding. | |

| Other | Dichloromethane (DCM) | 9.08 | 39.8 | Slightly Soluble | Low polarity, limited interaction potential. |

| Ethyl Acetate | 6.0 | 77.1 | Slightly Soluble | Moderate polarity, can accept H-bonds but is a weaker solvent than alcohols. |

Gold-Standard Protocol: Equilibrium Shake-Flask Solubility Determination

To obtain reliable and reproducible quantitative data, the saturation shake-flask method is the universally recognized gold standard.[9] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a controlled temperature.[9][10]

Causality and Trustworthiness in Protocol Design

This protocol is designed as a self-validating system. The use of excess solid ensures that saturation is achieved. The extended equilibration time allows the system to reach a true thermodynamic minimum.[9] Temperature control is critical as solubility is temperature-dependent.[11] Finally, filtration or centrifugation ensures that only the dissolved analyte is measured, preventing inflation of results from suspended micro-particles.[9] For biopharmaceutical applications, studies are typically conducted at 37 ± 1 °C over a pH range of 1.2–6.8.[12][13]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-Amino-5-bromonicotinic acid (e.g., 10-20 mg) to a known volume of the selected solvent (e.g., 2-5 mL) in a sealed glass vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C for general lab work or 37 °C for biopharmaceutical studies). Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9] Preliminary experiments can determine the minimum time required to reach a plateau in concentration.[14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the undissolved solid using either centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE or PVDF).[9] This step is critical to avoid erroneous results.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or µg/mL.

The following diagram outlines the experimental workflow for this protocol.

Caption: Workflow for the Shake-Flask Equilibrium Solubility method.

Conclusion

The solubility profile of 2-Amino-5-bromonicotinic acid is dictated by its polar, amphoteric structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and moderately to highly soluble in polar protic solvents like methanol, while remaining largely insoluble in non-polar media. Its aqueous solubility is expected to be strongly dependent on pH. For definitive quantitative analysis, the shake-flask equilibrium method is the recommended standard, providing the accuracy and reproducibility required for applications in drug discovery and chemical process development.

References

- Vertex AI Search. (n.d.). Properties of Common Laboratory Solvents.

- CymitQuimica. (n.d.). 2-Amino-5-bromonicotinic acid.

- Benchchem. (2025, November). General Experimental Protocol for Determining Solubility.

- ChemScene. (n.d.). 2-amino-5-bromonicotinic acid.

- Fujita, T., et al. (n.d.). Summary of solubility measurement protocols of each company before harmonization.

- Unknown. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chin Pharm J, 51(10), 777-779.

- BRANDTECH Scientific. (n.d.). Solvent Boiling Point Chart.

- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.

- PubChem. (n.d.). 2-Amino-5-bromonicotinic acid.

- Scribd. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromonicotinic acid.

- ChemicalBook. (2025, September 2). 2-Amino-5-bromonicotinic acid.

- Apollo Scientific. (2023, March 12). 2-Amino-5-bromo-6-methyl-nicotinic acid Safety Data Sheet.

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- ECHEMI. (n.d.). 2-Amino-5-bromonicotinaldehyde SDS.

- World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.

- LookChem. (n.d.). 2-Amino-5-bromonicotinic acid CAS NO.52833-94-0.

- J&K Scientific. (n.d.). 2-Amino-5-bromonicotinic acid, 97%.

Sources

- 1. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Amino-5-bromonicotinic acid, CasNo.52833-94-0 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 7. rheolution.com [rheolution.com]

- 8. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. who.int [who.int]

- 13. ema.europa.eu [ema.europa.eu]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Guide to the Thermal Stability Assessment of 2-Amino-5-bromonicotinic Acid Hydrobromide for Pharmaceutical Development

An In-Depth Technical Guide

Executive Summary

2-Amino-5-bromonicotinic acid is a pivotal intermediate in the synthesis of novel therapeutic agents.[1] When formulated as a hydrobromide salt, its physicochemical properties, such as solubility and stability, are often enhanced for pharmaceutical applications. However, the introduction of a salt form necessitates a rigorous evaluation of its thermal stability. This is a critical parameter that profoundly impacts every stage of the drug development lifecycle, from process safety and manufacturing to formulation, packaging, and shelf-life determination. An unstable compound can undergo hazardous exothermic decomposition, leading to thermal runaway events, or degrade over time, compromising product efficacy and safety.[2]

This technical guide presents a comprehensive, multi-technique strategy for the definitive characterization of the thermal stability of 2-Amino-5-bromonicotinic acid hydrobromide. Moving beyond a simple recitation of methods, we delve into the causality behind the experimental design, presenting a self-validating workflow that integrates Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This integrated approach provides the robust data required by researchers, process chemists, and formulation scientists to ensure the safe and effective development of drug candidates based on this promising intermediate.

The Imperative of Thermal Stability in Pharmaceutical Development

Chemical Profile: 2-Amino-5-bromonicotinic Acid Hydrobromide

2-Amino-5-bromonicotinic acid (CAS 52833-94-0) is a substituted pyridine carboxylic acid.[3] Its structure, featuring an amine group, a carboxylic acid, and a bromine atom on the pyridine ring, makes it a versatile building block. The hydrobromide salt is formed by reacting the basic nitrogen of the pyridine ring or the amino group with hydrobromic acid. This salt formation is a common strategy in pharmaceutical chemistry to improve the handling, stability, and bioavailability of an active pharmaceutical ingredient (API) or intermediate.

Why Thermal Stability is Non-Negotiable

Material stability is of paramount importance in the pharmaceutical industry as it directly influences product safety, efficacy, and shelf-life.[2] A thorough understanding of a compound's response to thermal stress is crucial for several reasons:

-

Process Safety: Many chemical synthesis and formulation steps (e.g., drying, milling, blending) involve energy input. Understanding the onset temperature of decomposition is vital to prevent uncontrolled exothermic reactions that could lead to thermal runaway in large-scale reactors or processing equipment.[4]

-

Storage and Shipping: Determining a safe upper storage temperature ensures that the compound does not degrade during transport or in the warehouse, which could lead to the formation of impurities or a loss of potency.[5]

-

Formulation Strategy: Knowledge of melting points and decomposition behavior, as determined by thermal analysis, guides the selection of appropriate excipients and manufacturing processes (e.g., hot-melt extrusion vs. wet granulation).

-

Regulatory Compliance: Regulatory bodies require comprehensive stability data to ensure that the final drug product is stable and safe throughout its intended shelf-life.

A Multi-Technique Framework for Comprehensive Analysis

No single technique can provide a complete picture of thermal stability. A robust assessment relies on the synergy of complementary methods that measure different physical properties as a function of temperature.[2]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6] Its primary role in this workflow is to identify the temperature at which the material begins to lose mass, which can be due to desolvation, sublimation, or decomposition. It provides the initial, fundamental data on the upper temperature limit of the compound's stability.[2]

Differential Scanning Calorimetry (DSC): Characterizing Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] This technique is essential for identifying thermal events and their associated energy changes:

-

Endotherms (Heat Absorption): Melting, boiling, desolvation, and glass transitions.

-

Exotherms (Heat Release): Crystallization and, most critically, decomposition. The magnitude of a decomposition exotherm provides a first-pass indication of the potential hazard level. A large, sharp exotherm occurring concurrently with mass loss in TGA signals a high-energy, rapid decomposition event.

Accelerating Rate Calorimetry (ARC): The Gold Standard for Hazard Assessment

When initial screening with TGA and DSC suggests a potential thermal hazard, ARC is employed for definitive risk assessment.[4] The ARC instrument measures the temperature and pressure of a sample under adiabatic (zero heat loss) conditions.[7] By simulating a worst-case scenario where a bulk container of material begins to self-heat, the ARC provides critical process safety data, including:

-

Onset Temperature of Self-Heating: The temperature at which the reaction rate becomes detectable.

-

Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset temperature, a key indicator of the potential for thermal runaway.[8]

-

Adiabatic Temperature and Pressure Rise: The maximum temperature and pressure that would be reached in a runaway scenario, crucial for designing reactor relief systems.

A Self-Validating Experimental Workflow

The following section details the proposed experimental plan for characterizing the thermal stability of 2-Amino-5-bromonicotinic acid hydrobromide. The workflow is designed to be sequential, with the results from initial screening informing the decision to proceed with more advanced hazard analysis.

Initial Hazard Assessment and Safe Handling

Given the chemical structure, the compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area.[9] Safety data for related compounds indicates potential for skin, eye, and respiratory irritation.[10][11]

Proposed Thermal Analysis Workflow

The logical progression of the analysis is critical. An initial, small-scale screening using TGA and DSC provides the necessary data to determine if a larger-scale, more intensive ARC analysis is warranted.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of thermal decomposition.

-

Methodology:

-

Tare a clean, empty TGA pan (platinum or ceramic).

-

Accurately weigh 5-10 mg of 2-Amino-5-bromonicotinic acid hydrobromide into the pan.

-

Place the pan into the TGA instrument.

-

Heat the sample from 30 °C to 500 °C at a linear heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Causality: A 10 °C/min heating rate is a standard industry practice that provides a good balance between resolution and experimental time.[12] An inert atmosphere is used to ensure that the observed mass loss is due to thermal decomposition, not oxidation.

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, phase transitions, and the energy of decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Prepare an identical empty pan to serve as the reference.

-

Place both pans into the DSC cell.

-

Heat the sample from 30 °C to a temperature approximately 50 °C above the final decomposition temperature observed in the TGA, using a heating rate of 10 °C/min under a nitrogen purge.

-

-

Causality: Hermetically sealed pans are used to contain any evolved gases during decomposition, ensuring that the measured heat flow accurately reflects the total energy of the event. Matching the heating rate to the TGA experiment allows for direct correlation of thermal events between the two techniques.[6]

Data Interpretation and Decision Point

The data from TGA and DSC must be analyzed in concert. The key is to determine if significant exothermic activity occurs and if it is associated with decomposition.

Table 1: Hypothetical TGA/DSC Data and Interpretation

| Parameter | Hypothetical Result | Interpretation & Action |

| TGA Onset (Tonset) | 215 °C | The compound is thermally stable up to this temperature under these conditions. |

| DSC Endotherm (Melt) | 195 °C (peak) | The compound melts before it decomposes. |

| DSC Exotherm (Decomp.) | 220 °C (onset) | A sharp exothermic event begins shortly after melting. This coincides with the TGA mass loss, confirming it is decomposition. |

| Decomposition Energy (ΔH) | -250 J/g | The energy release is significant. Action: The presence of a distinct, energetic decomposition exotherm warrants further investigation by ARC. |

Decision Criteria: An ARC study is strongly recommended if the DSC analysis reveals a decomposition exotherm with an onset temperature below 250 °C and an energy greater than -100 J/g.

Protocol 3: Accelerating Rate Calorimetry (ARC)

-

Objective: To quantify the thermal runaway potential under adiabatic conditions.[4]

-

Methodology:

-

Accurately weigh approximately 2-5 g of the sample into a suitable high-pressure sample bomb (e.g., titanium or Hastelloy-C to prevent corrosion).

-

Seal the bomb and place it into the ARC calorimeter.

-

Initiate a 'Heat-Wait-Search' (HWS) experiment. The instrument will heat the sample in small steps (e.g., 5 °C), wait for thermal equilibrium, and then search for any self-heating rate exceeding a defined threshold (e.g., 0.02 °C/min).[4]

-

Once exothermic activity is detected, the instrument switches to adiabatic mode, tracking the temperature and pressure rise until the reaction is complete.

-

-

Causality: The HWS method is highly sensitive and can detect the very beginning of an exothermic reaction.[4] By switching to adiabatic mode, the instrument perfectly simulates the worst-case scenario of a large, insulated container, providing data that can be directly scaled up for process safety design.[7]

Data Synthesis and Risk Assessment

The final step is to consolidate all data to form a holistic view of the compound's thermal profile and its implications.

Consolidated Thermal Data Summary

A comprehensive report should summarize the key findings from all analyses.

Table 2: Consolidated Thermal Stability Profile (Hypothetical Data)

| Parameter | Technique | Value | Significance |

| Onset of Mass Loss | TGA | 215 °C | Upper limit for processing under dynamic heating. |

| Melting Point | DSC | 195 °C | Key parameter for formulation and process design. |

| Onset of Exotherm | DSC | 220 °C | Screening value for decomposition onset. |

| Onset of Adiabatic Self-Heating | ARC | 185 °C | The true "point of no return" for thermal runaway under adiabatic conditions. This is the most critical value for defining maximum safe process temperatures. |

| Time to Maximum Rate (TMRad) | ARC | 45 minutes from onset | Indicates a rapid runaway potential once initiated. |

| Adiabatic Temperature Rise (ΔTad) | ARC | 230 °C | The reaction will self-heat by this amount if not controlled. |

| Maximum Pressure | ARC | 35 bar | Critical data for designing pressure relief systems for reactors and vessels. |

Process Safety and Storage Implications

-

Maximum Safe Process Temperature: The ARC onset of 185 °C is the most critical parameter. A significant safety margin should be applied; therefore, the maximum recommended process temperature for drying or other manufacturing steps should not exceed 135-145 °C.

-

Storage Conditions: The compound is stable at ambient temperatures. Recommended storage should be in a cool, dry place, away from heat sources, as is standard for many pharmaceutical intermediates.[5][13]

-

Risk Assessment: The compound exhibits a significant potential for thermal runaway if heated above its adiabatic onset temperature. Engineering controls and temperature monitoring are essential during large-scale handling.

Conclusion

The thermal stability assessment of 2-Amino-5-bromonicotinic acid hydrobromide cannot be an afterthought; it is a foundational pillar of safe and successful drug development. A cursory analysis using a single technique is insufficient and can be misleading. The integrated, multi-technique workflow detailed in this guide—progressing from TGA/DSC screening to definitive ARC hazard assessment—provides the necessary scientific rigor. By understanding the causality behind each experimental choice and synthesizing the data into a comprehensive risk profile, researchers and drug development professionals can confidently advance their projects, ensuring safety from the laboratory to manufacturing and beyond.

References

-

Brown, M. E. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. [Link]

-

TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. TSI Journals. [Link]

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. THT. [Link]

-

Slideshare. (n.d.). Thermal methods of Analysis. Slideshare. [Link]

-

Watson. (n.d.). 2-Amino-5-bromoisonicotinic Acid Methyl Ester: Synthesis, Properties, and Applications. Wattson-Int. [Link]

-

Gab-Allah, M. A., et al. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Iranian Journal of Pharmaceutical Research. [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). Prime Process Safety. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromonicotinic acid. National Center for Biotechnology Information. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). NETZSCH. [Link]

Sources

- 1. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]

- 2. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]

- 3. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. nbinno.com [nbinno.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Stability and Storage of 2-Amino-5-bromonicotinic acid Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

2-Amino-5-bromonicotinic acid hydrobromide is a substituted pyridine carboxylic acid. Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine ring, presents several potential stability challenges. As a hydrobromide salt, its properties, particularly in the presence of moisture, may differ significantly from its free base form. This guide provides a comprehensive overview of the potential stability liabilities of this compound and outlines best practices for its storage and handling. Furthermore, it details a systematic approach to experimentally determine its stability profile through forced degradation studies, a critical step in drug development and chemical research.

Predicted Stability Profile and Key Considerations

The chemical architecture of 2-Amino-5-bromonicotinic acid hydrobromide suggests a susceptibility to several degradation pathways. Understanding these potential liabilities is fundamental to designing appropriate storage conditions and stability-indicating analytical methods.

Factors Influencing Stability:

-

Hygroscopicity: Amine hydrohalide salts are often hygroscopic, meaning they can absorb moisture from the atmosphere.[1] This is a critical parameter as the presence of water can accelerate other degradation pathways, such as hydrolysis or oxidation. The hygroscopic nature of a substance can also impact its physical properties, including flowability and dissolution rate.[1]

-

Photosensitivity: The aminopyridine core structure is known to be susceptible to photodegradation.[2] Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradants and loss of potency.

-

Thermal Degradation: Brominated aromatic compounds can undergo thermal decomposition, which may involve debromination and the formation of by-products.[3][4] The presence of hydrobromic acid from the salt form could potentially influence thermal stability.

-

Oxidative Degradation: The aromatic amine functionality is prone to oxidation.[5][6] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of colored impurities, including quinone-like structures or polymeric materials.[5][7]

-

pH Stability (in solution): While nicotinic acid itself is generally stable to hydrolysis[8], the overall molecule's stability in aqueous solutions at different pH values needs to be considered. The amino and bromo substituents may influence the reactivity of the molecule in acidic or basic conditions.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended to minimize degradation. It is crucial to validate these conditions through long-term stability studies.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C). | To minimize the rate of potential thermal degradation.[4] |

| Light | Protect from light. Store in amber vials or light-opaque containers. | To prevent photodegradation of the light-sensitive aminopyridine structure.[2] |